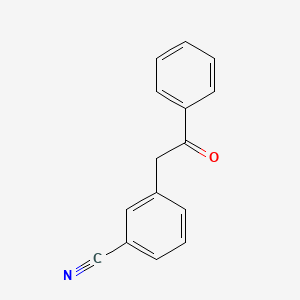

2-(3-Cyanophenyl)acetophenone

Description

BenchChem offers high-quality 2-(3-Cyanophenyl)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Cyanophenyl)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenacylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c16-11-13-6-4-5-12(9-13)10-15(17)14-7-2-1-3-8-14/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOQUDPIRPINGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431951 | |

| Record name | 2-(3-CYANOPHENYL)ACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62043-83-8 | |

| Record name | 2-(3-CYANOPHENYL)ACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Synthetic Architectures for 2-(3-Cyanophenyl)acetophenone

Topic: Literature Review on 2-(3-Cyanophenyl)acetophenone Synthesis Pathways Content Type: Technical Whitepaper / Synthetic Strategy Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Leads.

Executive Summary & Molecular Profile

2-(3-Cyanophenyl)acetophenone (CAS: Analogous to 21629-23-4) represents a critical functionalized deoxybenzoin scaffold. Structurally, it consists of an acetophenone core arylated at the

This molecule serves as a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs)—specifically serving as a regioisomeric precursor to Ketoprofen analogs—and as a versatile building block for hetero-fused pharmacophores (e.g., 2,3-diarylindoles via Fischer indole synthesis).

The synthesis of this molecule presents a classic chemoselectivity challenge: installing a carbon-carbon bond at an enolizable position while preserving the base-sensitive and Lewis-acid-sensitive nitrile (cyano) group. This guide delineates three distinct synthetic pathways, evaluated for scalability, atom economy, and mechanistic robustness.

Retrosynthetic Analysis

The construction of the 1,2-diarylethanone skeleton can be disconnected via three primary logic gates:

-

Bond A (

-Arylation): Disconnection between the -

Bond B (Cross-Coupling): Disconnection between the phenacyl moiety and the cyanophenyl boronate.

-

Bond C (Acylation): Disconnection between the benzoyl group and the benzyl moiety.

Figure 1: Retrosynthetic disconnection map illustrating the three primary logical approaches to the target scaffold.

Pathway A: Pd-Catalyzed -Arylation (The Modern Standard)

Mechanism: Palladium-catalyzed Cross-Coupling via Enolate Status: Preferred for Laboratory Scale & High Convergence

This route utilizes the Buchwald-Hartwig

Mechanistic Insight

The reaction proceeds through a catalytic cycle involving:

-

Oxidative Addition: Pd(0) inserts into the Ar-Br bond of 3-bromobenzonitrile.

-

Ligand Exchange/Enolate Binding: The acetophenone enolate (generated in situ by base) displaces the halide on the Pd(II) center.

-

Reductive Elimination: The C-C bond is formed, regenerating Pd(0).[1]

Critical Control Point: The choice of ligand is paramount. Monodentate phosphines often fail to prevent

Experimental Protocol

Standardized based on Fox et al. (JACS, 2000) [1]

-

Reagents:

-

Acetophenone (1.0 equiv)

-

3-Bromobenzonitrile (1.1 equiv)

-

Pd(OAc)₂ (1-2 mol%)

-

rac-BINAP (2-4 mol%)

-

NaOtBu (Sodium tert-butoxide) (1.3 equiv)

-

Toluene (Anhydrous)

-

-

Procedure:

-

Charge a flame-dried Schlenk flask with Pd(OAc)₂, BINAP, and NaOtBu under Argon.

-

Add anhydrous Toluene, followed by Acetophenone and 3-Bromobenzonitrile.

-

Heat the mixture to 80-100°C for 12-16 hours.

-

Quench: Cool to RT, dilute with diethyl ether, and filter through a pad of silica gel (to remove Pd residuals).

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

-

Self-Validating Check: Monitor the disappearance of the aryl bromide via GC-MS. If the nitrile hydrolyzes to an amide (peak shift M+18), switch the base from NaOtBu to K₃PO₄ (weaker base, slower reaction but higher functional group tolerance).

Figure 2: Simplified catalytic cycle for the Pd-catalyzed

Pathway B: Suzuki-Miyaura Cross-Coupling

Mechanism: Pd-Catalyzed Boronate-Halide Coupling Status: High Chemoselectivity / Modular

This route involves the coupling of

Mechanistic Insight

Unlike Route A, this pathway avoids strong bases like alkoxides, making it superior for substrates with highly sensitive nitrile groups. The mechanism involves the oxidative addition of the phenacyl bromide to Pd(0), followed by transmetalation with the boronic acid activated by a carbonate base.

Experimental Protocol

Adapted from Miyaura & Suzuki (Chem. Rev., 1995) [2]

-

Reagents:

-

2-Bromoacetophenone (Phenacyl bromide) (1.0 equiv)

-

3-Cyanophenylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (3 mol%)

-

K₂CO₃ (2.0 equiv)[1]

-

Solvent: Toluene/Ethanol/Water (4:1:1 ratio)

-

-

Procedure:

-

Dissolve the bromide and boronic acid in the solvent mixture.

-

Degas the solution (sparge with N₂ for 15 mins) to prevent homocoupling or oxidation of the phosphine ligand.

-

Add Pd(PPh₃)₄ and K₂CO₃.

-

Reflux at 80°C for 4-6 hours.

-

Workup: Extract with EtOAc, wash with brine.

-

Self-Validating Check: Phenacyl halides are lachrymators and skin irritants; handle with care. If dehalogenation (reduction to acetophenone) is observed as a major byproduct, switch the solvent to anhydrous DMF and use Cs₂CO₃.

Pathway C: Friedel-Crafts Acylation (Classical)

Mechanism: Electrophilic Aromatic Substitution (EAS) Status: Industrial / Bulk Synthesis (Lower Chemoselectivity)

This route builds the molecule by reacting benzene with (3-cyanophenyl)acetyl chloride.

Mechanistic Insight

The acyl chloride is activated by a Lewis Acid (AlCl₃) to form an acylium ion, which is attacked by benzene.[2] Major Limitation: The nitrile group (CN) has a lone pair on the nitrogen that can coordinate with AlCl₃. This requires the use of >2 equivalents of AlCl₃ (one to activate the chloride, one to complex the nitrile), which complicates the quench and can lead to hydrolysis of the nitrile to an amide or acid during the aqueous workup.

Experimental Protocol

Based on standard EAS methodologies (Olah, 1973) [3]

-

Reagents:

-

Benzene (Solvent & Reactant, Excess)

-

(3-Cyanophenyl)acetyl chloride (1.0 equiv) (Prepared from the acid via SOCl₂)

-

AlCl₃ (Anhydrous, 2.2 equiv)

-

-

Procedure:

-

Suspend AlCl₃ in dry Benzene at 0°C.

-

Add the acyl chloride dropwise (exothermic).

-

Allow to warm to RT and stir for 3 hours.

-

Critical Quench: Pour the reaction mixture onto crushed ice/HCl slowly. Do not allow the temperature to rise, or the nitrile will hydrolyze.

-

Comparative Analysis & Recommendations

| Feature | Route A (Pd-Arylation) | Route B (Suzuki) | Route C (Friedel-Crafts) |

| Convergence | High | High | Medium |

| Atom Economy | Good (NaOtBu waste) | Medium (Boronic waste) | Poor (Al salts) |

| Nitrile Stability | Risk (Base sensitive) | Excellent (Mild base) | Risk (Acid hydrolysis) |

| Cost | High (Catalyst/Ligand) | High (Boronic Acid) | Low (Reagents) |

| Scalability | Good (Kilolab) | Excellent (Process) | Difficult (Quench exotherm) |

Senior Scientist Recommendation: For Discovery/Medicinal Chemistry (mg to g scale), utilize Route A (Pd-Arylation) due to the wide availability of aryl bromides and acetophenones. For Process Development (kg scale) or if the nitrile proves unstable to NaOtBu, switch to Route B (Suzuki) to utilize the milder carbonate bases. Avoid Route C unless cost is the sole driver and purification capabilities are robust.

References

-

Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).

-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360–1370. -

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

-

Culkin, D. A., & Hartwig, J. F. (2003).

-Arylation of Carbonyl Compounds and Nitriles.[3] Accounts of Chemical Research, 36(4), 234–245.

Sources

Methodological & Application

Crystallization and isolation techniques for cyanophenyl acetophenones

An In-Depth Guide to the Crystallization and Isolation of Cyanophenyl Acetophenones

Authored by: A Senior Application Scientist

Introduction

Cyanophenyl acetophenones are a class of organic compounds that serve as crucial intermediates in the synthesis of various pharmaceuticals and functional materials.[1] The purity, solid-state form (polymorphism), and particle size distribution of these crystalline solids are not merely academic points; they are critical parameters that directly influence reaction kinetics, bioavailability, and processability in downstream applications.[2][3][4] Therefore, robust and well-controlled crystallization and isolation procedures are paramount.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the underlying scientific principles. By understanding the causality behind experimental choices, operators can troubleshoot issues, optimize processes, and ensure the consistent production of high-quality crystalline material. The protocols described herein are designed as self-validating systems, grounded in established principles of physical organic chemistry and pharmaceutical process development.[3][5]

The Foundation of Crystallization: Supersaturation

Crystallization is fundamentally a phase transition process driven by supersaturation.[6] A solution is supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature. This thermodynamically unstable state is the necessary precondition for both of the critical stages of crystallization:

-

Nucleation : The initial formation of stable, sub-microscopic crystalline entities (nuclei) from the supersaturated solution. This is the kinetic barrier to crystallization.[2][7]

-

Crystal Growth : The subsequent, orderly addition of solute molecules from the solution onto the existing nuclei, allowing them to grow into macroscopic crystals.[2][7]

The rate at which supersaturation is generated and consumed dictates the balance between nucleation and growth, which in turn controls the final crystal size distribution.[3] Rapidly achieving high supersaturation favors nucleation, often leading to a large number of small crystals (fines). Conversely, maintaining a low level of supersaturation favors the growth of existing crystals, resulting in larger, more uniform particles.

Core Crystallization Methodologies

There are several methods to induce supersaturation, each with distinct advantages depending on the solute-solvent system's properties.[5] For cyanophenyl acetophenones, cooling and anti-solvent crystallization are the most widely applicable and effective techniques.

Cooling Crystallization

Causality Behind the Method:

-

Solvent Choice: The ideal solvent will dissolve the cyanophenyl acetophenone completely at a high temperature (e.g., near boiling) but exhibit very low solubility at a reduced temperature (e.g., 0-5 °C).[9] This ensures a high potential yield upon cooling.

Anti-Solvent Crystallization

This technique is invaluable for compounds with low temperature-dependent solubility or for those that are thermally sensitive.[11] It involves the addition of a miscible "anti-solvent" to a solution of the compound, in which the compound is insoluble. This addition reduces the overall solubility of the solute in the mixed solvent system, inducing supersaturation and crystallization.[2][12]

Causality Behind the Method:

-

Solvent System Selection: The primary solvent must fully dissolve the compound, while the anti-solvent must be fully miscible with the primary solvent but a poor solvent for the compound.[7] The interaction between these two liquids dictates the crystallization pathway.

-

Rate of Addition: The speed at which the anti-solvent is added directly controls the local supersaturation at the point of addition.[12][13] Slow, controlled addition with vigorous mixing allows the system to equilibrate, favoring crystal growth. A rapid addition can cause localized, extremely high supersaturation, leading to "oiling out" (liquid-liquid phase separation) or the precipitation of amorphous material instead of crystalline solid.[12]

-

Order of Addition: Typically, the anti-solvent is added to the solution of the compound. However, "reverse anti-solvent addition," where the compound solution is added to the anti-solvent, can also be used to control particle size and morphology.[13]

Experimental Protocols

Data Presentation: Solvent System Selection for Cyanophenyl Acetophenones

The selection of an appropriate solvent system is the first and most critical step in developing a crystallization protocol. The principle of "like dissolves like" provides a useful starting point.[14] Cyanophenyl acetophenones are moderately polar molecules.

| Primary Solvent | Potential Anti-Solvent | Rationale & Comments |

| Isopropanol (IPA) | Water, Heptane | Excellent choice for both cooling and anti-solvent methods. The nitrile and ketone groups provide sufficient polarity for dissolution in alcohols. |

| Acetone | Water, Hexane | High solvency, but its low boiling point can lead to rapid evaporation and crusting. Good for initial solubility screening. |

| Ethyl Acetate | Hexane, Heptane | A moderately polar ester that is effective at dissolving acetophenones. Its immiscibility with water makes it less suitable for water as an anti-solvent. |

| Acetonitrile (MeCN) | Water, Toluene | Often a good solvent for compounds containing nitrile groups. Can be effective for crystallizing compounds that tend to be "greasy" or oil out.[15] |

| Toluene | Hexane, Heptane | A non-polar aromatic solvent that can be useful, particularly if impurities are highly polar. Crystallization is often achieved by cooling or slow evaporation. |

Workflow for Crystallization and Isolation

The general workflow for purifying a solid by crystallization involves creating a supersaturated solution, allowing for crystal formation, and then isolating the pure solid from the remaining solution (mother liquor).

Caption: General workflow from crude solid to pure crystalline product.

Protocol 1: Cooling Crystallization of 2-(4-Cyanophenyl)acetophenone

This protocol is designed to yield high-purity, crystalline material with a favorable particle size distribution.

-

Dissolution:

-

Place 10.0 g of crude 2-(4-cyanophenyl)acetophenone into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add approximately 80-100 mL of isopropanol (IPA).

-

Heat the mixture on a hot plate with stirring until the solution comes to a gentle reflux. All solid material should dissolve completely. If not, add small aliquots (5 mL) of hot IPA until a clear, saturated solution is obtained near the boiling point.[9]

-

-

Controlled Cooling:

-

Once fully dissolved, remove the flask from the heat source and place it on an insulating surface (e.g., a cork ring) to allow for slow cooling to room temperature. Cover the flask opening to prevent solvent evaporation.

-

Slow cooling is crucial to promote the growth of larger crystals and prevent the rapid precipitation of fine particles.[10]

-

As the solution cools, turbidity will appear, indicating the onset of nucleation. Allow the flask to stand undisturbed at room temperature for at least 1-2 hours.

-

-

Complete Crystallization:

-

To maximize the yield, place the flask in an ice-water bath for an additional 30-60 minutes to further decrease the solubility of the product.[16]

-

Protocol 2: Anti-Solvent Crystallization of 2-(4-Cyanophenyl)acetophenone

This protocol is an alternative method, particularly useful if cooling crystallization yields unsatisfactory results or if the compound is thermally labile.

-

Dissolution:

-

Dissolve 10.0 g of crude 2-(4-cyanophenyl)acetophenone in the minimum amount of warm (~40-50 °C) acetone (approx. 50-60 mL) in a 500 mL flask with vigorous stirring. Ensure all solid is completely dissolved.

-

-

Anti-Solvent Addition:

-

While maintaining vigorous stirring, slowly add deionized water (the anti-solvent) dropwise using an addition funnel.

-

The initial addition may cause transient cloudiness that dissipates. Continue adding the anti-solvent until a permanent turbidity (the "cloud point") is reached and persists. This indicates the onset of nucleation.

-

Once the cloud point is reached, stop the addition and allow the solution to stir for 15-20 minutes to establish seed crystals.

-

Resume the slow, dropwise addition of the anti-solvent. A typical ratio might be 1:1 to 1:2 solvent to anti-solvent volume. The slow addition rate is critical to avoid oiling out and to promote crystal growth.[13][17]

-

-

Slurry Maturation:

-

After the anti-solvent addition is complete, allow the resulting slurry to stir at room temperature for at least 1 hour. This "aging" or "maturation" step allows the crystal structure to perfect and can sometimes induce the transformation of a less stable polymorph to a more stable form.

-

Isolation and Drying: The Final Steps

Proper isolation is essential to ensure that the purified crystals are not contaminated by the impurity-rich mother liquor.

Workflow for Product Isolation

Caption: Step-by-step workflow for the isolation and drying of crystals.

Protocol 3: Isolation and Drying of Crystalline Product

-

Filtration:

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.

-

Wet the filter paper with a small amount of the cold solvent/anti-solvent mixture to ensure it seals against the funnel.

-

With the vacuum on, agitate the crystal slurry and pour it into the center of the Büchner funnel in a continuous motion.

-

Use a spatula to transfer any remaining crystals, and rinse the crystallization flask with a small amount of the cold filtrate (mother liquor) to complete the transfer.

-

-

Washing:

-

Once the mother liquor has been filtered through, break the vacuum to the flask. This prevents pulling impurities from the filtrate back into the crystal cake.

-

Add a small amount of cold fresh solvent (e.g., IPA from the ice bath) to the funnel—just enough to cover the crystal cake.[10][18]

-

Gently stir the top of the cake with a spatula without disturbing the filter paper.

-

Reapply the vacuum and pull the wash solvent through the cake. Repeat this washing step 1-2 times to ensure all soluble impurities are removed.

-

-

Drying:

-

Leave the vacuum on for 5-10 minutes to pull air through the cake, removing the bulk of the solvent.

-

Transfer the damp crystal cake to a pre-weighed watch glass or drying dish. Break up any large clumps with a spatula to increase the surface area for drying.

-

Dry the product to a constant weight. The preferred method is in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to efficiently remove residual solvent without causing thermal decomposition.[19] Air drying is an option but is slower and may expose the compound to atmospheric moisture or oxygen for longer periods.[19]

-

References

-

Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

-

ResearchGate. (2025). Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]

-

Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Retrieved from [Link]

-

Myerson, A. S., & Trout, B. L. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. Retrieved from [Link]

-

BIA. (2022, December). Crystallisation in pharmaceutical processes. Retrieved from [Link]

-

Domokos, A., et al. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH. Retrieved from [Link]

- Google Patents. (n.d.). US20210086112A1 - Devices and methods for the integrated filtration, drying, and mechanical processing of active pharmaceutical ingredients.

-

CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. Retrieved from [Link]

-

Continuous Manufacturing Knowledge Center. (n.d.). A Compact Device for the Integrated Filtration, Drying, and Mechanical Processing of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

-

Technobis. (2023, November 1). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Retrieved from [Link]

-

International Journal of Pharmaceutical and Biological Archives. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]

-

PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

-

PMC. (2023, January 21). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Retrieved from [Link]

-

Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule : r/Chempros. Retrieved from [Link]

-

LCGC. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

-

PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide. Retrieved from [Link]

-

MDPI. (n.d.). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. Retrieved from [Link]

-

Ruoff, R. S., et al. (n.d.). Solubility of C60 in a Variety of Solvents. Retrieved from [Link]

- Google Patents. (n.d.). US4433173A - Acetophenone purification.

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

-

ResearchGate. (2019, February 6). (PDF) Synthesis and Structural Analysis of 2-Cyanophenyl Phenacyl Ether. Retrieved from [Link]

-

Symbiosis Online Publishing. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from [Link]

-

ResearchGate. (2015, March 17). How can I prevent or control the decomposition of acetophenone phenylhydrazone?. Retrieved from [Link]

-

Quora. (2021, August 16). Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization?. Retrieved from [Link]

-

European Patent Office. (2023, November 8). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - EP 3526188 B1. Retrieved from [Link]

-

PMC. (2024, May 10). Natural-derived acetophenones: chemistry and pharmacological activities. Retrieved from [Link]

-

PMC. (2021, April 1). Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Pharmaceutical Crystallization with Nanocellulose Organogels. Retrieved from [Link]

Sources

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. syrris.com [syrris.com]

- 3. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]

- 4. Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmafocusasia.com [pharmafocusasia.com]

- 6. web.mit.edu [web.mit.edu]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]

- 9. physics.emu.edu.tr [physics.emu.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mt.com [mt.com]

- 13. bia.si [bia.si]

- 14. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 15. reddit.com [reddit.com]

- 16. data.epo.org [data.epo.org]

- 17. crystallizationsystems.com [crystallizationsystems.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Green chemistry approaches to synthesizing 2-(3-Cyanophenyl)acetophenone

Application Note: Green Chemistry Approaches to Synthesizing 2-(3-Cyanophenyl)acetophenone

Executive Summary

The synthesis of

Traditional methods often rely on stoichiometric strong bases (e.g., NaH, LDA) or high-loading palladium catalysts in toxic dipolar aprotic solvents (DMF, NMP). This Application Note details two validated "Green Chemistry" protocols that align with the 12 Principles of Green Chemistry, focusing on Visible-Light Photocatalysis and Transition-Metal-Free Boronic Acid Coupling .

Strategic Analysis of Synthetic Routes

We present two distinct pathways selected for their atom economy, energy efficiency, and reduced toxicity profile.

| Feature | Method A: Visible-Light Photoredox | Method B: TM-Free Oxyallyl Cation Capture |

| Primary Mechanism | Radical Cross-Coupling (Enamine intermediate) | Umpolung Nucleophilic Addition |

| Key Reagents | Acetophenone, 3-Bromobenzonitrile | |

| Catalyst | Organic Dye (Eosin Y) or Organometallic (Ir/Ru) | None (Base promoted) |

| Green Metric | High Energy Efficiency (Room Temp) | Low Toxicity (No Heavy Metals) |

| Scalability | Flow Chemistry Compatible | Batch Reactor Compatible |

Protocol A: Visible-Light Induced -Arylation[1]

This method utilizes visible light to drive the cross-coupling of acetophenone with electron-deficient aryl halides, avoiding high temperatures and strong bases.

Mechanistic Insight

The reaction proceeds via a dual-catalytic cycle involving an amine organocatalyst (pyrrolidine) and a photocatalyst.[1][2] Pyrrolidine converts the acetophenone into a nucleophilic enamine. Simultaneously, the photocatalyst undergoes Single Electron Transfer (SET) with the aryl halide to generate an aryl radical, which couples with the enamine.

Experimental Protocol

Reagents:

-

Acetophenone (1.0 equiv, 10 mmol)

-

3-Bromobenzonitrile (1.0 equiv, 10 mmol)

-

Pyrrolidine (20 mol%)

-

Photocatalyst: fac-Ir(ppy)

(1 mol%) or Eosin Y (Organocatalytic alternative) -

Base: K

CO -

Solvent: DMSO (Green alternative: Acetonitrile/Water mixtures)

-

Light Source: 24W Blue LED (

= 455 nm)

Step-by-Step Workflow:

-

Charge: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-bromobenzonitrile (1.82 g, 10 mmol), Photocatalyst (amount varies by type), and K

CO -

Solvation: Degas DMSO (10 mL) with N

sparging for 15 minutes, then add to the tube via syringe. -

Activation: Add Acetophenone (1.20 g, 10 mmol) and Pyrrolidine (165 µL, 2 mmol).

-

Irradiation: Seal the tube and place it 2–3 cm away from the Blue LED source. Stir vigorously at room temperature (fan cooling recommended to maintain 25°C).

-

Monitoring: Monitor by TLC or HPLC every 2 hours. Reaction typically completes in 12–24 hours.

-

Work-up: Dilute with Ethyl Acetate (50 mL) and wash with water (3 x 20 mL) to remove DMSO. Dry organic layer over Na

SO -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

Pathway Visualization

Figure 1: Dual-catalytic cycle combining photoredox activation of the aryl halide and enamine activation of the ketone.

Protocol B: Transition-Metal-Free Oxyallyl Cation Capture

This method represents an "Umpolung" strategy.[3][4] Instead of using a metal to create a nucleophilic enolate, we generate an electrophilic oxyallyl cation species that captures a nucleophilic aryl boronic acid.[3][4] This completely eliminates the need for Palladium or Nickel.

Mechanistic Insight

-Tosyloxyacetophenone serves as the precursor. Under mild basic conditions, it generates a transient oxyallyl cation (or an equivalent epoxide intermediate).[3] The aryl boronic acid acts as the nucleophile, attacking theExperimental Protocol

Reagents:

- -Tosyloxyacetophenone (1.0 equiv, prepared from acetophenone + HTIB)

-

3-Cyanophenylboronic acid (1.2 equiv)

-

Base: Cs

CO -

Solvent: 1,4-Dioxane/Water (4:1 ratio) or Ethanol (Green solvent)

Step-by-Step Workflow:

-

Precursor Prep (if needed): React acetophenone with Hydroxy(tosyloxy)iodobenzene (HTIB) in acetonitrile at reflux for 2 hours. Isolate

-TsO-acetophenone. -

Coupling Reaction: In a round-bottom flask, combine

-Tosyloxyacetophenone (3.04 g, 10 mmol) and 3-Cyanophenylboronic acid (1.76 g, 12 mmol). -

Solvent Addition: Add Ethanol (20 mL) and water (5 mL).

-

Base Addition: Add Cs

CO -

Reaction: Heat to 80°C for 4–6 hours. The reaction mixture usually turns from a suspension to a clear solution then precipitates the product.

-

Quench: Cool to room temperature. Pour into ice-cold water (100 mL).

-

Isolation: The product often precipitates as a solid. Filter, wash with water and cold ethanol.

-

Recrystallization: Recrystallize from Ethanol/Water to achieve >98% purity.

Workflow Visualization

Figure 2: Operational workflow for the transition-metal-free synthesis via boronic acid coupling.

Comparative Data & Recommendations

| Metric | Protocol A (Photoredox) | Protocol B (Boronic Acid) |

| Yield | 75 - 85% | 80 - 92% |

| Atom Economy | High (Direct coupling) | Moderate (Loss of TsOH) |

| Cost | High (Photocatalyst/LED setup) | Low (Reagents are cheap) |

| Toxicity | Low (Organic catalysts available) | Very Low (No heavy metals) |

| Reaction Time | 12 - 24 Hours | 4 - 6 Hours |

| Recommendation | Best for Discovery/Screening | Best for Scale-up/Process |

Critical Note on Safety: The nitrile group in 3-cyanophenyl derivatives is stable under these conditions, but avoid strong acidic hydrolysis which could convert the nitrile to a carboxylic acid.

References

-

Liang, C., et al. (2024).[2] "Visible-Light-Induced

-Arylation of Ketones with (Hetero)aryl Halides." Organic Letters, 26(43), 9346–9351.[2] -

Bi, X., et al. (2020). "Transition metal-free synthesis of

-aryl ketones via oxyallyl cation capture with arylboronic acids." Organic Chemistry Frontiers, 7(17). -

Mo, J., et al. (2013).[5] "Palladium-catalysed carbonylative

-arylation of acetone and acetophenones." Chemistry - A European Journal, 19(38), 12624-8. - Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Visible-Light-Induced α-Arylation of Ketones with (Hetero)aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transition metal-free synthesis of α-aryl ketones via oxyallyl cation capture with arylboronic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalysed carbonylative α-arylation of acetone and acetophenones to 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing nitrile hydrolysis during acetophenone arylation

Technical Support Center: Organic Synthesis Division

Article ID: TS-ORG-0492

Topic: Preventing Nitrile Hydrolysis During Acetophenone

Executive Summary

This guide addresses a critical failure mode in the Palladium-catalyzed

Successful preservation of the nitrile requires a tripartite strategy:

-

Thermodynamic Control: Switching to non-nucleophilic or mild bases (

, LiHMDS). -

Kinetic Control: utilizing highly active catalyst systems (e.g., Pd/XPhos, Pd/Mor-DalPhos) to lower reaction temperatures.

-

Process Control: Rigorous exclusion of adventitious water.

Module 1: Diagnostic Workflow

Use this decision tree to identify the failure point in your current protocol.

Figure 1: Diagnostic logic for identifying the root cause of nitrile hydrolysis during cross-coupling.

Module 2: Root Cause Analysis & Chemistry

The Mechanism of Failure

The standard condition for ketone arylation utilizes sodium tert-butoxide (NaOtBu). While sterically bulky, NaOtBu is hygroscopic. In the presence of trace water (even ppm levels from solvent or atmosphere), an equilibrium is established:

The generated sodium hydroxide (NaOH) is a potent nucleophile for nitriles. At the elevated temperatures required for many Pd-catalytic cycles (80–100°C), the hydroxide attacks the nitrile carbon, forming an imidate intermediate which tautomerizes to the primary amide.

Base Selection Matrix

The choice of base is the single most critical variable.

| Base Type | Example | pKa (DMSO) | Nitrile Safety | Notes |

| Alkoxide | NaOtBu | ~29 | Low | Generates NaOH with trace water. High risk of hydrolysis. |

| Silylamide | LiHMDS | ~30 | High | Non-nucleophilic. Used for kinetic enolate formation.[1] |

| Phosphate | ~18-19 | Very High | Mild. Requires highly active ligands (e.g., XPhos) to facilitate transmetallation. | |

| Carbonate | ~17 | High | Often requires higher temperatures; good for activated substrates. |

Module 3: Optimized Protocols

Protocol A: The "Mild Base" Method (Recommended)

Best for: Substrates sensitive to strong bases; general screening.

This method relies on the "Fox/Buchwald" system using

Reagents:

-

Catalyst: Pd(OAc)

(1–2 mol%) or Pd -

Ligand: XPhos, Mor-DalPhos, or BrettPhos (2–4 mol%)

-

Base:

(anhydrous, tribasic) – Must be finely ground and dried. -

Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step:

-

Drying: Flame-dry a Schlenk tube or vial under vacuum. Backfill with Argon.

-

Solids: Add Pd(OAc)

, Ligand (e.g., XPhos), -

Liquids: Add the aryl halide and anhydrous solvent via syringe.

-

Activation: Heat to 60–80°C. Note: Standard NaOtBu reactions often require 100°C; the better ligand allows this lower temp, sparing the nitrile.

-

Monitoring: Monitor via LCMS. If amide appears (M+18 peak), lower temp to 50°C and extend time.

Protocol B: The "Kinetic Enolate" Method

Best for: Highly sensitive nitriles or when regioselectivity is an issue. This method pre-forms the enolate using LiHMDS. Since LiHMDS is non-nucleophilic, it will not attack the nitrile even if the reaction is warmed, provided water is excluded.

Step-by-Step:

-

Enolization: In a flame-dried flask, dissolve acetophenone in THF at -78°C.

-

Deprotonation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 min at -78°C, then warm to 0°C for 10 min.

-

Catalyst Addition: In a separate vial, mix Pd(OAc)

and Ligand (e.g., P(t-Bu) -

Coupling: Add the aryl halide to the enolate solution, followed by the catalyst mixture.

-

Reaction: Warm to Room Temperature (RT) or mild heat (40-50°C). The pre-formed enolate is highly reactive and often couples without excessive heating.

Module 4: Frequently Asked Questions (FAQs)

Q1: I am using K3PO4 but still seeing 10-15% amide formation. Why?

-

Diagnosis: Your

is likely "wet." Potassium phosphate is extremely hygroscopic. -

Fix: Do not use

straight from the bottle. Grind it to a fine powder using a mortar and pestle, then dry it in a vacuum oven at 120°C for 24 hours. Store in a desiccator or glovebox. Alternatively, add 3Å molecular sieves to the reaction mixture.

Q2: Can I use Buchwald's precatalysts (e.g., XPhos Pd G2/G3)?

-

Answer: Yes, these are excellent choices. They activate quickly and ensure the correct Pd:Ligand ratio. Using G3/G4 precatalysts often allows the reaction to run at room temperature or 40°C, which virtually eliminates the hydrolysis pathway.

Q3: My aryl halide also has a nitrile. Will the ketone enolate attack that nitrile?

-

Answer: This is a "Thorpe-Ziegler" type side reaction. It is generally slower than the Pd-catalyzed coupling. However, if you use a very strong base (LiHMDS) and no catalyst, this background reaction might occur. Ensure your catalyst is active enough to consume the enolate via arylation faster than the background nitrile attack.

Q4: Why does NaOtBu work for some nitriles and not others?

-

Answer: Sterics and electronics.[2] Electron-deficient nitriles (e.g., 4-cyanopyridine) are much more electrophilic and prone to hydration/attack than electron-rich nitriles (e.g., 4-methoxybenzonitrile). If your substrate is electron-deficient, you must avoid alkoxides.

References

-

Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[3] Highly Active and Selective Catalysts for the Formation of

-Aryl Ketones.[2][4] Journal of the American Chemical Society, 122(7), 1360–1370.-

Key Finding: Establishes the use of

as a mild base alternative to NaOtBu for base-sensitive substrates.[2]

-

-

Culkin, D. A., & Hartwig, J. F. (2002).[3] Palladium-Catalyzed

-Arylation of Carbonyl Compounds and Nitriles.[3][5][6] Accounts of Chemical Research, 36(4), 234–245.- Key Finding: Comprehensive review of mechanism, including enolate geometry and functional group tolerance.

-

Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie, 49(46), 8686–8690. (See also related work on Mor-DalPhos).

- Key Finding: Demonstrates the utility of Mor-DalPhos ligands for coupling with sensitive substr

-

Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011).[3] DalPhos/Palladium-Catalyzed

-Arylation of Acetone. Journal of the American Chemical Society, 133(14), 5194–5197.- Key Finding: High turnover numbers at low temperatures, crucial for preventing side reactions like hydrolysis.

Sources

- 1. youtube.com [youtube.com]

- 2. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 3. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 3-Substituted Acetophenones

Introduction

The synthesis of 3-substituted acetophenones is a common objective in medicinal chemistry and materials science, as these scaffolds are present in numerous bioactive molecules and functional materials.[1][2][3] However, the regioselective introduction of an acetyl group at the meta-position of a substituted benzene ring can be a significant challenge. Standard electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation, are often governed by the electronic directing effects of the existing substituent, leading to ortho and para isomers.[4][5] Furthermore, steric hindrance can play a crucial role, potentially impeding acylation at the desired position.[6][7]

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering difficulties in the synthesis of 3-substituted acetophenones. It offers troubleshooting advice, detailed protocols for alternative synthetic routes, and answers to frequently asked questions, all grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of a substituted benzene yielding primarily ortho and para products instead of the desired 3-substituted acetophenone?

A1: The regiochemical outcome of a Friedel-Crafts acylation is primarily dictated by the electronic nature of the substituent already present on the aromatic ring.[4] Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups are ortho, para-directing because they stabilize the arenium ion intermediate through resonance or inductive effects at these positions.[8][9] The acetyl group, being an electron-withdrawing group (EWG), is a meta-director.[5] Therefore, if you are starting with a substrate that has an ortho, para-directing group, direct acylation will not favor the formation of the 3-substituted product.

Q2: I'm working with a sterically bulky substituent on my aromatic ring. How will this affect my Friedel-Crafts acylation?

A2: Steric hindrance can significantly influence the product distribution in Friedel-Crafts acylation.[7][10] A bulky substituent at a particular position can physically block the approach of the electrophile (the acylium ion) to the adjacent ortho positions.[7] While this might seem to favor meta-acylation, the electronic directing effects of the substituent are typically the dominant factor.[7] In cases of severe steric hindrance, the reaction rate may decrease, or you may observe a higher proportion of the para-isomer relative to the ortho-isomer.

Q3: Are there any alternatives to the classic Friedel-Crafts acylation for synthesizing 3-substituted acetophenones?

A3: Yes, several alternative strategies can be employed when direct acylation is not feasible. These include:

-

Starting with a meta-substituted precursor: A common and effective strategy is to begin with a starting material that already possesses a substituent at the 3-position that can be converted to an acetyl group or can direct a subsequent acylation to the desired position.

-

Grignard Reactions: The reaction of a 3-substituted arylmagnesium halide with an acetylating agent like acetic anhydride or N-methoxy-N-methylacetamide (Weinreb amide) is a powerful method.[11][12][13]

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methods, such as the Suzuki-Miyaura reaction, offer a versatile route by coupling a 3-substituted arylboronic acid with an acetylating agent.[14][15][16]

Troubleshooting Guides

Problem 1: Low Yield and/or Incorrect Isomer Formation in Friedel-Crafts Acylation

You are attempting a Friedel-Crafts acylation to synthesize a 3-substituted acetophenone, but you are observing low yields of the desired product and a mixture of ortho and para isomers.

Root Cause Analysis and Troubleshooting Workflow

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Detailed Explanations and Solutions

-

Understanding Directing Effects: The acetyl group is an electron-withdrawing, meta-directing group.[4][5] If your starting material has an electron-donating group (e.g., -CH₃, -OCH₃), direct acylation will favor the ortho and para positions.[8][9] In such cases, a different synthetic approach is necessary. For instance, to synthesize 3-methylacetophenone, direct acylation of toluene would primarily yield the para and ortho isomers.[17]

-

Optimizing Reaction Conditions:

-

Lewis Acid: The choice of Lewis acid can influence regioselectivity. While aluminum chloride (AlCl₃) is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might offer better results for specific substrates.[18][19]

-

Solvent: The solvent can also play a role. Less polar solvents may sometimes enhance selectivity.

-

Temperature: Running the reaction at lower temperatures can sometimes improve the regioselectivity by favoring the thermodynamically more stable product.

-

Problem 2: Failure of Grignard-Based Syntheses

You are attempting to synthesize a 3-substituted acetophenone via a Grignard reaction, but the reaction is failing or giving low yields.

Root Cause Analysis and Troubleshooting Workflow

Caption: Troubleshooting workflow for Grignard-based syntheses.

Detailed Explanations and Solutions

-

Grignard Reagent Formation: Grignard reagents are highly sensitive to moisture and protic solvents.[11][20] Ensure all glassware is oven-dried, and use anhydrous solvents. The magnesium turnings should be fresh and activated if necessary.

-

Choice of Acetylating Agent:

-

Esters and Acid Chlorides: These can react with the Grignard reagent twice to form a tertiary alcohol.[20]

-

Nitriles: Reacting a Grignard reagent with acetonitrile followed by hydrolysis is a classic method to form acetophenones.[11]

-

Weinreb Amides (N-methoxy-N-methylamides): These are excellent electrophiles for Grignard reagents as the intermediate is stable and does not typically undergo a second addition.[11]

-

-

Incompatible Functional Groups: Grignard reagents are strong bases and will be quenched by acidic protons present in functional groups like alcohols, amines, and carboxylic acids.[20] These groups must be protected before attempting to form the Grignard reagent.

Alternative Synthetic Protocols

When direct acylation is not a viable option, the following protocols provide reliable alternatives for the synthesis of 3-substituted acetophenones.

Protocol 1: Synthesis of 3-Bromoacetophenone via Bromination of Acetophenone

This method is an example of an electrophilic aromatic substitution where the acetyl group of the starting material directs the incoming electrophile (bromine) to the meta position.[21]

Reaction Scheme:

Acetophenone + Br₂ --(AlCl₃)--> 3-Bromoacetophenone

Step-by-Step Procedure: [21][22]

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add powdered anhydrous aluminum chloride to acetophenone.

-

Heat the mixture gently to form a molten complex.

-

Add bromine dropwise to the stirred mixture.

-

After the addition is complete, heat the mixture on a steam bath.

-

Cool the reaction mixture and carefully add it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ether).

-

Wash the organic layer with water, sodium bicarbonate solution, and then water again.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation and purify the crude product by vacuum distillation.

Protocol 2: Synthesis of 3-Methylacetophenone via Suzuki-Miyaura Coupling

This protocol demonstrates the power of modern cross-coupling reactions for forming carbon-carbon bonds.[14][15][16]

Reaction Scheme:

3-Bromotoluene + Acetylating Agent --(Pd catalyst, base)--> 3-Methylacetophenone

Step-by-Step Procedure (General): [15][23]

-

To a reaction vessel, add the 3-substituted aryl halide (e.g., 3-bromotoluene), the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system (e.g., toluene/water or dioxane/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 1: Comparison of Synthetic Routes to 3-Substituted Acetophenones

| Method | Advantages | Disadvantages | Key Considerations |

| Friedel-Crafts Acylation | Cost-effective, well-established. | Limited by directing group effects, potential for polysubstitution. | Only suitable for meta-directing starting materials. |

| Grignard Reaction | High-yielding, versatile.[12] | Sensitive to moisture and protic functional groups.[20] | Requires strictly anhydrous conditions. |

| Suzuki-Miyaura Coupling | Excellent functional group tolerance, high regioselectivity.[16] | Requires a pre-functionalized starting material (boronic acid), catalyst can be expensive.[15] | Substrate scope is broad. |

Conclusion

The synthesis of 3-substituted acetophenones can be challenging due to the interplay of electronic and steric effects. A thorough understanding of the underlying chemical principles is essential for selecting the appropriate synthetic strategy. When direct methods like Friedel-Crafts acylation are not suitable, alternative approaches such as Grignard reactions and palladium-catalyzed cross-coupling offer powerful and versatile solutions. By carefully considering the nature of the substrate and optimizing reaction conditions, researchers can successfully overcome the hurdles associated with steric hindrance and achieve their desired synthetic targets.

References

-

Organic Syntheses, Coll. Vol. 5, p.109 (1973); Vol. 47, p.14 (1967). [Link]

-

StudyRaid. Understand grignard-Based Routes to Acetophenone. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

Filo. Use a Grignard reaction to synthesize acetophenone from benzyl alcohol. S.. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Chemguide. friedel-crafts acylation of benzene. [Link]

-

Organic Syntheses, Coll. Vol. 1, p.127 (1941); Vol. 1, p.10 (1921). [Link]

-

TheElkchemist. Directing Groups in Aromatic Chemistry | Ortho-Meta-Para. [Link]

-

Bentham Science. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

-

Reddit. Directing Groups in Electrophilic Aromatic Substitution. [Link]

-

Journal of the American Chemical Society. Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. [Link]

-

Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

-

The Organic Chemistry Tutor. Ortho Meta Para Directors - Activating and Deactivating Groups. [Link]

-

Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

-

Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

Scribd. Synthesis of Acetophenone. [Link]

-

OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

-

The Journal of Physical Chemistry A. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

-

Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. [Link]

-

ResearchGate. Suzuki reaction of p-bromo-acetophenone with phenylboronic acid catalysed by complex 13b, 14 or 15.. [Link]

-

Quora. How to synthesise 2-nitroacetophenone by nitration of acetophenone. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Chemistry Steps. The Alkylation of Benzene by Acylation-Reduction. [Link]

- Google Patents.

-

PMC. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. [Link]

-

Leah4sci. 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]

-

Rasayan Journal of Chemistry. BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. [Link]

-

The Good Scents Company. 3-methyl acetophenone, 585-74-0. [Link]

-

All about chemistry. Benzene to m-Nitro acetophenone conversion/Organic chemistry. [Link]

-

ResearchGate. SYNTHESIS AND STUDY OF THE PROPERTIES OF CHALCONES BASED ON SUBSTITUTED ACETOPHENONES AND 3-FORMYLINDOLE. [Link]

-

PubMed. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

- Google Patents. CN102040499A - Method for synthesizing 3-hydroxyacetophenone.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 2142-63-4: 3-Bromoacetophenone | CymitQuimica [cymitquimica.com]

- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. app.studyraid.com [app.studyraid.com]

- 12. Grignard Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. uwindsor.ca [uwindsor.ca]

Technical Support Center: Palladium Residue Removal from 2-(3-Cyanophenyl)acetophenone

Welcome to the Technical Support Center for troubleshooting palladium residue removal from your synthesis of 2-(3-Cyanophenyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of compounds synthesized via palladium-catalyzed cross-coupling reactions. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to help you achieve the stringent purity levels required for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: I've just completed a Suzuki/Heck/Sonogashira coupling to synthesize 2-(3-Cyanophenyl)acetophenone, and I'm concerned about palladium contamination. What are the typical levels of palladium I can expect in my crude product?

A1: The level of residual palladium in crude reaction products can vary significantly, ranging from less than 100 ppm to over 5000 ppm.[1] This variability depends on several factors, including the specific palladium catalyst and ligands used, reaction conditions (temperature, solvent, and reaction time), and the nature of the substrate itself.[2][3][4] For instance, different palladium sources in Suzuki-Miyaura and Buchwald-Hartwig reactions have been shown to result in vastly different levels of residual palladium, even under standardized procedures.[1][5] It is crucial to quantify the initial palladium concentration to select the most appropriate purification strategy.

Q2: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?

A2: Regulatory bodies like the ICH have established guidelines for elemental impurities in drug products. For palladium, a Class 2B element, the Permitted Daily Exposure (PDE) for oral administration is 100 µ g/day .[6][7][8] This translates to a concentration limit in the final API that depends on the maximum daily dose of the drug. For a drug with a maximum daily dose of 10 grams, the concentration limit would be 10 ppm.[9] For parenteral and inhalation routes, the limits are significantly stricter.[8][9] It is essential to be aware of these limits during process development.

Q3: I performed a simple aqueous workup and filtration, but my palladium levels are still high. What should I try next?

A3: While a standard aqueous workup and filtration through aids like Celite can remove larger, agglomerated palladium particles, they are often insufficient for removing finely dispersed or soluble palladium species.[6] Your next steps should involve more targeted purification techniques. The choice of method will depend on the scale of your synthesis, the desired final purity, and the cost-effectiveness of the approach. The following sections provide a detailed troubleshooting guide for various advanced purification strategies.

Troubleshooting Guide: Strategies for Palladium Removal

This section details various methods for palladium removal, outlining the principles behind each technique and providing step-by-step protocols.

Strategy 1: Recrystallization

Recrystallization is a fundamental purification technique that can be effective for palladium removal, but its success is highly dependent on the system.[2][10] In some cases, the palladium impurities can co-crystallize with the product, leading to poor removal efficiency.[10]

Troubleshooting:

-

Issue: Palladium levels remain high after recrystallization.

-

Solution 1: Solvent System Screening. Experiment with a variety of solvent/anti-solvent systems. A solvent system that provides good solubility for your product at elevated temperatures but poor solubility at lower temperatures is ideal. The palladium species may have different solubility profiles, which can be exploited for separation.

-

Solution 2: Additive-Assisted Recrystallization. The addition of a chelating agent to the crystallization mother liquor can sometimes help to sequester the palladium and prevent it from co-crystallizing with the product.[11]

-

Experimental Protocol: Solvent Screening for Recrystallization

-

Small-Scale Tests: In parallel vials, dissolve small, equal amounts of your crude 2-(3-Cyanophenyl)acetophenone in a minimum amount of various heated solvents (e.g., acetone, ethyl acetate, isopropanol, toluene).

-

Induce Crystallization: Allow the solutions to cool slowly to room temperature, then to 0-4 °C. If no crystals form, add an anti-solvent (e.g., heptane, water) dropwise until turbidity persists.

-

Isolate and Analyze: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.

-

Quantify Palladium: Analyze the palladium content in the recrystallized material and the mother liquor using ICP-MS or a similar technique to determine the most effective solvent system.[12][13]

Strategy 2: Activated Carbon Treatment

Activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[2][14] Its high surface area and porous structure allow it to adsorb palladium species from solution.[14]

Troubleshooting:

-

Issue: Incomplete palladium removal with activated carbon.

-

Solution 1: Optimize Carbon Type and Loading. Different grades of activated carbon have varying surface properties and pore structures.[14] Screen different types of activated carbon (e.g., Darco KB-B) and optimize the weight percentage used.[2]

-

Solution 2: Adjust Temperature and Time. The adsorption process can be temperature and time-dependent. Increasing the temperature and/or contact time can improve removal efficiency.[2]

-

-

Issue: Significant product loss due to adsorption on activated carbon.

-

Solution: After filtering off the activated carbon, wash it with fresh, hot solvent to recover adsorbed product. Be aware that this wash may also leach some palladium back into the solution, so a balance must be struck.[2]

-

Experimental Protocol: Activated Carbon Treatment

-

Dissolution: Dissolve the crude 2-(3-Cyanophenyl)acetophenone in a suitable solvent (e.g., THF, toluene) at a concentration of 5-10 mL/g.

-

Carbon Addition: Add the selected activated carbon (e.g., 0.1-0.5 wt equivalents).

-

Stirring: Stir the slurry at a set temperature (e.g., 25-60 °C) for a specified time (e.g., 2-18 hours).

-

Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

-

Analysis: Concentrate the filtrate and analyze the palladium content of the purified product.

Strategy 3: Scavengers (Functionalized Silica and Polymers)

Metal scavengers are materials functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or isocyanides.[15][16][17] They offer high selectivity and efficiency in removing palladium to very low levels.[2][5][15]

Troubleshooting:

-

Issue: Scavenger is not effectively removing palladium.

-

Solution 1: Scavenger Screening. There is a wide variety of commercially available scavengers with different functional groups and support materials (e.g., silica, polystyrene).[15] A screening of different scavengers is often necessary to find the most effective one for your specific palladium species and solvent system.

-

Solution 2: Optimize Conditions. Factors such as solvent, temperature, and stirring time can significantly impact scavenger performance. Follow the manufacturer's recommendations and consider a small-scale optimization study.

-

Experimental Protocol: Palladium Scavenging

-

Dissolution: Dissolve the crude product in an appropriate solvent.

-

Scavenger Addition: Add the selected scavenger (typically 3-5 equivalents relative to the palladium content).[16]

-

Incubation: Stir the mixture at room temperature or elevated temperature for 4-24 hours.[16]

-

Filtration: Remove the scavenger by filtration.

-

Analysis: Concentrate the filtrate and determine the residual palladium concentration.

Table 1: Comparison of Common Palladium Scavengers

| Scavenger Type | Functional Group | Support | Typical Efficiency | Advantages | Disadvantages |

| Si-Thiol | Thiol | Silica | >95% | High efficiency for various Pd species.[15] | Can be more expensive than carbon. |

| MP-TMT | Trithiocyanuric acid | Polystyrene | >98% | Very high affinity for palladium.[15] | May require longer reaction times. |

| Si-Trisamine | Amine | Silica | Variable | Effective for certain Pd complexes.[15] | Performance is highly system-dependent. |

Strategy 4: Silica Gel Chromatography

Flash column chromatography is a standard purification technique in organic synthesis and can be effective in removing a significant portion of palladium residues, often achieving a reduction of around 90%.[5]

Troubleshooting:

-

Issue: Significant palladium remains in the product after chromatography.

Experimental Protocol: Chromatography and Scavenger Combination

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

-

Analysis: Analyze a sample of the purified product for palladium content.

-

Scavenging (if necessary): If palladium levels are still above the desired limit, dissolve the product in a suitable solvent and treat it with an appropriate scavenger as described in Strategy 3.

Decision-Making Workflow for Palladium Removal

The following diagram illustrates a logical workflow for selecting the appropriate palladium removal strategy.

Caption: Decision workflow for selecting a palladium removal strategy.

Summary of Key Recommendations

-

Quantify Early and Often: Always determine the palladium concentration in your crude material and after each purification step to guide your strategy.

-

A Multi-Step Approach is Often Best: Combining different purification techniques (e.g., chromatography followed by scavenging) is frequently the most effective way to achieve very low palladium levels.[5]

-

Screening is Crucial: The optimal removal method is highly dependent on the specific reaction conditions and the nature of the palladium species. A small-scale screen of different methods is a valuable investment of time.

-

Consider the Entire Process: The choice of purification strategy should also take into account factors like scalability, cost, and potential for product loss.

By systematically applying these troubleshooting strategies and protocols, you can effectively remove palladium residues from your 2-(3-Cyanophenyl)acetophenone synthesis, ensuring the high purity required for your downstream applications.

References

- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.

- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.

- Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.

- How to Remove Palladium in three easy steps. Biotage.

- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.

- Palladium catalyst recovery using scavenger resin. SpinChem.

- Your trick to remove residual palladium. Reddit.

- Method of removing palladium.

- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.

- Palladium-Catalyzed Three-Component Reaction of N-Tosylhydrazone, Norbornene and Aryl Halide. The Royal Society of Chemistry.

- Metal scavengers for organic purific

- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

- How can we quantify the palladium content in palladium carbon?

- Pd on carbon (activated carbon impregnated with Pd).

- Preparation of a novel silica-supported palladium catalyst and its use in the Heck reaction.

- Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.

- Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.

- Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.

- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing).

- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.

- Palladium on carbon. Wikipedia.

- Metal Scavengers. Sigma-Aldrich.

- Guideline for Elemental Impurities Q3D(R1). ICH.

- Synthesis of Supported Palladium C

- Silica Gel Chromatographic Methods for Identification, Isolation and Purific

- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

- Process for recovery of palladium

- ICH Q3D Elemental Impurities.

- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.

- Recrystalliz

- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.

- Retention properties of a palladium chloride/silica sorbent for the liquid chromatographic separation of polycyclic aromatic sulfur heterocycles. Analytical Chemistry.

- ICH Q3D - Requirements for Elemental Impurities in Pharmaceuticals. Alfa Chemistry.

- Current Trends for Regulatory Requirements of Elemental Impurity in Drug Substance for Regul

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onyxipca.com [onyxipca.com]

- 7. database.ich.org [database.ich.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 10. biotage.com [biotage.com]

- 11. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. books.rsc.org [books.rsc.org]

- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]

- 15. biotage.com [biotage.com]

- 16. Metal Scavengers [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

Validation & Comparative

Technical Analysis: 1H NMR Structural Verification of 2-(3-Cyanophenyl)acetophenone

The following technical guide provides a comprehensive analysis of the 1H NMR chemical shifts for 2-(3-Cyanophenyl)acetophenone (also known as 3-(2-oxo-2-phenylethyl)benzonitrile ).

This guide is structured to assist researchers in the structural verification of this specific regioisomer, particularly in distinguishing it from its ortho- (2-cyano) and para- (4-cyano) analogues, which are common impurities or alternative products in synthesis.

Executive Summary & Structural Context

Target Molecule: 2-(3-Cyanophenyl)acetophenone

Molecular Formula: C₁₅H₁₁NO

Molecular Weight: 221.26 g/mol

Core Scaffold: Deoxybenzoin (1,2-diphenylethanone) with a meta-cyano substitution on the

In drug development, the deoxybenzoin scaffold serves as a critical intermediate for the synthesis of isoflavones and selective estrogen receptor modulators (SERMs). The precise location of the cyano group (ortho, meta, or para) significantly alters the electronic environment and subsequent reactivity. This guide focuses on the meta-isomer , providing a comparative framework against the experimentally validated ortho- isomer to ensure rigorous structural confirmation.

Experimental Protocol: Sample Preparation

To obtain reproducible chemical shifts consistent with the data presented below, follow this standardized protocol.

-

Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as the internal reference.

-

Note: While DMSO-d₆ is excellent for solubility, CDCl₃ provides sharper resolution for the aromatic coupling constants (

-values) required to distinguish the meta-substitution pattern.

-

-

Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent.

-

Caution: Higher concentrations (>20 mg) may cause stacking effects, shifting aromatic protons upfield by 0.05–0.1 ppm.

-

-

Acquisition Parameters:

-

Frequency: 400 MHz or higher (500/600 MHz recommended for resolving the meta-ring multiplets).

-

Temperature: 298 K (25 °C).

-

Transients: 16–32 scans.

-

Relaxation Delay (D1):

2.0 seconds (essential for accurate integration of the isolated methylene signal).

-

1H NMR Data Analysis: Chemical Shift Assignments

The following table contrasts the Target (Meta) isomer against the Ortho isomer (experimentally validated) and the Unsubstituted Deoxybenzoin scaffold. This comparison is the primary tool for structural verification.

Table 1: Comparative Chemical Shift Analysis (CDCl₃, 400 MHz)

| Proton Group | Assignment | Target: 3-Cyano (Meta) (Derived*) | Reference: 2-Cyano (Ortho) (Exp. Ref [1]) | Reference: Unsubstituted (Exp. Ref [2]) |

| Methylene Bridge | s, 4.35 ppm | s, 4.47 ppm | s, 4.28 ppm | |

| Benzoyl Ring | Ortho (H2', H6') | d, 7.98 ppm ( | d, 7.97–8.00 ppm | d, 8.02 ppm |

| Benzoyl Ring | Meta/Para (H3'-H5') | m, 7.45–7.60 ppm | m, 7.45–7.59 ppm | m, 7.40–7.55 ppm |

| Cyanophenyl Ring | H2 (Isolated) | s (broad), ~7.65 ppm | N/A (Substituted) | N/A |

| Cyanophenyl Ring | H4 (Ortho to CN) | d, ~7.58 ppm ( | Multiplet | Multiplet |

| Cyanophenyl Ring | H5 (Meta to CN) | t, ~7.45 ppm ( | Multiplet | Multiplet |

| Cyanophenyl Ring | H6 (Ortho to CH2) | d, ~7.50 ppm ( | Multiplet | Multiplet |

*Note: Target shifts are derived from substituent chemical shift (SCS) principles applied to the deoxybenzoin scaffold, calibrated against the ortho-isomer experimental data.

Key Diagnostic Signals

-

The Methylene "Shift Test": The

-methylene protons (-

Unsubstituted: 4.28 ppm.

-

Meta-Cyano (Target): ~4.35 ppm. The electron-withdrawing cyano group exerts a purely inductive effect through the ring, causing a slight downfield shift (+0.07 ppm).

-

Ortho-Cyano: 4.47 ppm. The steric proximity of the cyano group to the methylene bridge creates a significant deshielding anisotropy effect (+0.19 ppm).

-

-

The "Meta-Pattern" Fingerprint: The cyanophenyl ring protons provide the definitive proof of structure.

-

Target (3-Cyano): Look for the H2 proton . It appears as a narrow singlet (or doublet with small

Hz) isolated from the main aromatic cluster, typically around 7.65 ppm . This proton is flanked by the electron-withdrawing carbonyl-methylene chain and the cyano group, making it the most deshielded proton on that ring. -

Alternative (4-Cyano): This isomer shows a classic AA'BB' system (two distinct doublets, integrating to 2H each) for the cyanophenyl ring.

-

Alternative (2-Cyano): This isomer displays a complex ABCD multiplet pattern due to the lack of symmetry and strong steric crowding.

-

Structural Verification Workflow

The following decision tree illustrates the logical process for confirming the identity of 2-(3-Cyanophenyl)acetophenone using 1H NMR data.

Figure 1: NMR logic flow for distinguishing regioisomers of cyanophenyl acetophenones.

Comparative Performance: NMR vs. Other Techniques

While Mass Spectrometry (MS) is standard for molecular weight confirmation, it fails to distinguish these regioisomers effectively.

| Technique | Capability for 2-(3-Cyanophenyl)acetophenone | Limitation |

| 1H NMR | High. Distinguishes ortho/meta/para via splitting patterns and CH₂ shift. | Requires ~10 mg pure sample. |